Propanal, 2-methyl-2-(methylthio)-

Agrochemical Synthesis Carbamate Pesticide Process Chemistry

Propanal, 2-methyl-2-(methylthio)- (CAS 16042-21-0), also known as 2-methyl-2-(methylthio)propanal, is an organosulfur compound classified as a thioether-aldehyde with the molecular formula C5H10OS and a molecular weight of 118.2 g/mol. Its structure features a central quaternary carbon bonded to a methylthio group, a methyl group, and an aldehyde moiety.

Molecular Formula C5H10OS
Molecular Weight 118.2 g/mol
CAS No. 16042-21-0
Cat. No. B101777
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Technical Parameters


Basic Identity
Product NamePropanal, 2-methyl-2-(methylthio)-
CAS16042-21-0
Molecular FormulaC5H10OS
Molecular Weight118.2 g/mol
Structural Identifiers
SMILESCC(C)(C=O)SC
InChIInChI=1S/C5H10OS/c1-5(2,4-6)7-3/h4H,1-3H3
InChIKeyDIPLXSBTYRDLGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for Propanal, 2-methyl-2-(methylthio)- (CAS 16042-21-0) as a Chemical Intermediate


Propanal, 2-methyl-2-(methylthio)- (CAS 16042-21-0), also known as 2-methyl-2-(methylthio)propanal, is an organosulfur compound classified as a thioether-aldehyde with the molecular formula C5H10OS and a molecular weight of 118.2 g/mol [1]. Its structure features a central quaternary carbon bonded to a methylthio group, a methyl group, and an aldehyde moiety [2]. This compound is commercially available as a colorless liquid with a reported boiling point of 141 °C at 760 Torr and is typically supplied with a purity of 95% [1]. Its primary scientific and industrial significance lies in its role as a key synthetic intermediate, most notably in the multi-step synthesis of the carbamate pesticide Aldicarb [3][4].

The Specificity of Propanal, 2-methyl-2-(methylthio)- (CAS 16042-21-0) in Multi-Step Synthesis


Simple substitution of Propanal, 2-methyl-2-(methylthio)- with a generic or structurally similar aldehyde fails because its unique combination of a sterically hindered quaternary center and a nucleophilic methylthio group is essential for the subsequent synthetic steps that define its primary industrial application . Unlike linear aldehydes such as methional (3-(methylthio)propanal) or simple branched aldehydes, the specific architecture of 2-methyl-2-(methylthio)propanal dictates the reactivity and stability of the intermediate oxime and, consequently, the yield and purity of the final carbamate product, Aldicarb [1]. The formation of the 2-methyl-2-(methylthio)propanal oxime, the immediate next intermediate in the Aldicarb pathway, is a formal condensation reaction that requires the specific aldehyde substrate to proceed efficiently and with the desired stereoelectronic properties [2]. Any deviation in the carbon skeleton will result in a different product, rendering the compound ineffective as a drop-in replacement for this established industrial route .

Quantitative Differentiation Guide: Propanal, 2-methyl-2-(methylthio)- (CAS 16042-21-0) vs. Comparators


Comparative Synthesis Yield: A Key Procurement Metric for Aldicarb Precursor Efficiency

When used as an intermediate for Aldicarb oxime synthesis, Propanal, 2-methyl-2-(methylthio)- can be converted to its oxime derivative with a reported yield range of 84.9% to 95.2%. This yield is significantly higher than the baseline for a simple aldehyde-oxime condensation under standard conditions, underscoring the efficiency of this specific substrate for this critical industrial transformation .

Agrochemical Synthesis Carbamate Pesticide Process Chemistry

Structural Basis for Differentiated Reactivity vs. Linear Methional

Propanal, 2-methyl-2-(methylthio)- possesses a quaternary alpha-carbon (C(CH3)2(SCH3)CHO), which imposes significant steric hindrance around the aldehyde group [1]. This structural feature distinguishes it from the linear analog methional (3-(methylthio)propanal, CH3SCH2CH2CHO), which has an unhindered primary aldehyde group [2]. This steric environment directly influences reaction kinetics and the stereochemical outcome of nucleophilic additions, such as oximation, making it a more selective and predictable substrate for constructing the specific oxime required for Aldicarb synthesis [3].

Chemical Synthesis Structure-Activity Relationship Reagent Selection

Physicochemical Property Divergence: Boiling Point Comparison with Methional

Propanal, 2-methyl-2-(methylthio)- exhibits a boiling point of 141 °C at 760 Torr [1], whereas the closely related aldehyde methional has a reported boiling point of 165-166 °C (lit.) [2]. This approximately 25 °C difference in boiling point, despite a smaller molecular weight difference, is a direct consequence of the branched, hindered structure of the target compound compared to the linear methional. This property difference is critical for separation and purification process design.

Chemical Engineering Process Safety Physical Chemistry

Targeted Application Scenarios for Procuring Propanal, 2-methyl-2-(methylthio)- (CAS 16042-21-0)


Industrial Synthesis of Carbamate Pesticides (e.g., Aldicarb)

This compound is the definitive starting material for the industrial synthesis of the carbamate insecticide Aldicarb (Temik). The process involves converting the aldehyde to its oxime intermediate (2-methyl-2-(methylthio)propanal oxime), which is then reacted with methyl isocyanate. The high and well-documented yield range (84.9% - 95.2%) for this initial oxime formation step makes this a reliable and cost-effective route for manufacturers of this class of nematicide/insecticide . Procurement of this specific aldehyde is non-negotiable for this established synthetic pathway [1].

Precursor for Acetylcholinesterase (AChE) Inhibitor Research

As the core structural motif of the potent AChE inhibitor Aldicarb, Propanal, 2-methyl-2-(methylthio)- serves as a crucial scaffold for medicinal chemistry and biochemical research. While Aldicarb itself exhibits IC50 values in the low micromolar range against rat brain AChE [2], the aldehyde intermediate is essential for synthesizing libraries of analogs. Its unique sterically hindered quaternary carbon center provides a rigid scaffold for derivatization, allowing researchers to explore structure-activity relationships (SAR) for carbamate-based enzyme inhibitors .

Organic Chemistry Methodology and Reagent Development

This compound is a valuable reagent in fundamental organic chemistry for studying reactions on a sterically hindered aldehyde bearing a thioether group. Its reactivity, which is distinct from linear aldehydes like methional, makes it a model substrate for investigating the kinetics and stereoselectivity of nucleophilic additions, condensations, and oxidations . Its procurement is driven by its utility as a specialized, non-commodity building block for the synthesis of more complex, sulfur-containing organic molecules .

Analytical Standard for Pesticide Residue and Metabolite Analysis

As a known metabolite or degradation product of Aldicarb and related pesticides, high-purity Propanal, 2-methyl-2-(methylthio)- is required as an analytical reference standard. Its unique physicochemical properties, such as a boiling point of 141 °C and specific chromatographic behavior, differentiate it from other sulfur-containing aldehydes, enabling its accurate identification and quantification in environmental and food safety testing laboratories via methods like GC-MS and HPLC [3].

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